molecular formula C11H16N2O2 B13572875 [(2S)-4-(2-aminophenyl)morpholin-2-yl]methanol

[(2S)-4-(2-aminophenyl)morpholin-2-yl]methanol

Cat. No.: B13572875
M. Wt: 208.26 g/mol
InChI Key: UHLSZINRVYDOKG-VIFPVBQESA-N
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Description

[(2S)-4-(2-aminophenyl)morpholin-2-yl]methanol is an organic compound with the molecular formula C11H16N2O2 and a molecular weight of 208.3. This compound is known for its applications in various scientific experiments and research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-4-(2-aminophenyl)morpholin-2-yl]methanol typically involves the reaction of morpholine with an appropriate aminophenyl derivative under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

[(2S)-4-(2-aminophenyl)morpholin-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

[(2S)-4-(2-aminophenyl)morpholin-2-yl]methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and chemical reactions.

    Biology: Employed in biochemical assays and studies involving enzyme interactions.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of [(2S)-4-(2-aminophenyl)morpholin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (2-amino-phenyl)-morpholin-4-yl-methanone: A similar compound with a slightly different structure and properties.

    2-amino-4-[(2-hydroxyethyl)morpholin-2-yl]phenol: Another related compound used in similar research applications.

Uniqueness

[(2S)-4-(2-aminophenyl)morpholin-2-yl]methanol is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

[(2S)-4-(2-aminophenyl)morpholin-2-yl]methanol

InChI

InChI=1S/C11H16N2O2/c12-10-3-1-2-4-11(10)13-5-6-15-9(7-13)8-14/h1-4,9,14H,5-8,12H2/t9-/m0/s1

InChI Key

UHLSZINRVYDOKG-VIFPVBQESA-N

Isomeric SMILES

C1CO[C@@H](CN1C2=CC=CC=C2N)CO

Canonical SMILES

C1COC(CN1C2=CC=CC=C2N)CO

Origin of Product

United States

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